physical and chemical properties of aluminum hydride
physical and chemical properties of aluminum hydride
An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Hydride
Introduction
Aluminum hydride, commonly known as alane, is an inorganic compound with the chemical formula AlH₃.[1] It is a powerful reducing agent with significant potential in various scientific and industrial fields, including organic synthesis, as a high-energy additive for rocket propellants, and as a promising material for hydrogen storage.[2][3][4] Alane's high hydrogen content, both by weight (10.1%) and volume (148 kg H₂/m³), makes it a compelling candidate for hydrogen-fueled applications.[2][3] Aluminum hydride exists as a colorless, polymeric solid, (AlH₃)n, and is known to form at least seven distinct crystalline polymorphs, with the α-alane phase being the most thermally stable.[2][5] This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a discussion on its safe handling.
Physical Properties
The physical characteristics of aluminum hydride are largely defined by its polymorphic form. As α-AlH₃ is the most stable and well-characterized polymorph, the data presented primarily pertains to this phase.[2][6]
General Properties and Polymorphism
Aluminum hydride is a white, non-volatile, and highly polymerized crystalline solid.[2][5] It is known to exist in at least seven different crystal structures: α, α', β, γ, δ, ε, and θ-alane.[1][5] The specific polymorph obtained is highly dependent on the synthesis and crystallization conditions.[6][7] The α-polymorph is the most thermally stable, while other forms like β-alane and γ-alane are metastable and will irreversibly convert to α-alane upon heating to around 100 °C.[2][5]
Table 1: Physical Properties of α-Aluminum Hydride
| Property | Value |
|---|---|
| Molecular Formula | AlH₃ |
| Molar Mass | 29.99 g/mol [1][5] |
| Appearance | White, non-volatile crystalline solid[2][5] |
| Density | 1.477 g/cm³[2] |
| Decomposition Temperature | Begins to decompose at 100-150 °C[1][2][5] |
| Hydrogen Content (by weight) | 10.1%[3] |
| Bulk Hydrogen Density | 148 kg H₂/m³[2] |
| Solubility | Soluble in tetrahydrofuran (B95107) (THF) and ether; Reacts with water[1][2][5] |
| Standard Enthalpy of Formation (ΔHf°) | -11.4 kJ/mol[2][3] |
Crystal Structure of α-Alane
The structure of α-alane has been determined through X-ray and neutron powder diffraction.[8][9] It possesses a hexagonal (trigonal) crystal system and consists of aluminum atoms octahedrally surrounded by six hydrogen atoms.[5][8] These AlH₆ octahedra are linked by corner-sharing Al-H-Al bridges to form a three-dimensional network.[8][10]
Table 2: Crystallographic Data for α-Aluminum Hydride
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal (Trigonal)[2][8] |
| Space Group | R-3c[8][11] |
| Aluminum Coordination | Octahedral (to 6 Hydrogen atoms)[5][8] |
| Al-H Bond Distance | ~172 pm[5][12] |
| Al-H-Al Bond Angle | ~141°[5][12] |
Chemical Properties
Aluminum hydride's chemical behavior is characterized by its thermal instability and strong reducing power.
Thermal Decomposition
The thermal stability of alane is a critical property for its application in hydrogen storage. The α-polymorph is the most stable.[2] Less stable polymorphs, such as β-AlH₃ and γ-AlH₃, will first undergo an exothermic transformation to the α-phase at approximately 100°C before decomposing.[2][7] The decomposition of α-AlH₃ into aluminum metal and hydrogen gas is endothermic and begins at temperatures above 100°C.[2][3]
The overall decomposition reaction is: AlH₃(s) → Al(s) + 3/2 H₂(g)[3]
The decomposition kinetics follow a mechanism where the initial phase is controlled by the nucleation of aluminum crystals, which is the rate-determining step.[13][14]
Caption: Thermal decomposition pathway of AlH₃ polymorphs.
Reactivity and Reducing Properties
Aluminum hydride is a powerful reducing agent, more reactive than lithium aluminum hydride (LiAlH₄).[12][15] It readily reduces a wide range of organic functional groups. Its reactivity stems from the high nucleophilicity of the hydride due to the low electronegativity of aluminum.[15]
Table 3: Reducing Action of Aluminum Hydride on Functional Groups
| Functional Group | Product |
|---|---|
| Aldehydes, Ketones | Alcohols[12] |
| Carboxylic Acids, Esters | Primary Alcohols[12] |
| Acid Chlorides, Anhydrides | Alcohols[12] |
| Amides, Nitriles, Oximes | Amines[12] |
| Epoxides | Alcohols (via attack at the less hindered carbon)[4][16] |
| Acetals | Half-protected diols[12][16] |
| α,β-Unsaturated Carbonyls | Allylic Alcohols[16] |
| Organohalides | Alkanes (reduced slowly or not at all)[12] |
Unlike LiAlH₄, alane can selectively reduce esters in the presence of nitro groups and carboxylic acids in the presence of halides.[12] It also reacts violently with water and protic solvents, releasing hydrogen gas, and can ignite in moist air.[1][6][17]
Adduct Formation
AlH₃ is a Lewis acid and readily forms adducts with Lewis bases, such as ethers and tertiary amines.[5] The formation of an etherate complex (AlH₃·(C₂H₅)₂O) is a key intermediate in its most common synthesis route.[6]
Experimental Protocols
Synthesis of Aluminum Hydride (Schlesinger Reaction)
The most common laboratory-scale synthesis of aluminum hydride is based on the Schlesinger reaction, which involves the metathesis reaction between lithium aluminum hydride (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃) in diethyl ether.[2][3]
Detailed Methodology:
-
Reaction Setup: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) due to the high reactivity of the reagents with moisture and air.[3]
-
Reaction: A solution of AlCl₃ in diethyl ether is slowly added to a stirred solution of LiAlH₄ in diethyl ether, typically maintained at a low temperature (e.g., below 0 °C).[3] The reaction produces a soluble AlH₃-etherate complex and a precipitate of lithium chloride (LiCl).[3][6]
-
3LiAlH₄ + AlCl₃ --(Ether)--> 4AlH₃·(Ether) + 3LiCl(s)
-
-
Filtration: The precipitated LiCl is removed by filtration under an inert atmosphere. The filtrate is a solution of the AlH₃-etherate complex.
-
Desolvation and Crystallization: This is the most critical step for obtaining a specific, solvent-free polymorph.[6] A second solvent, typically toluene, is added to the etherate solution. The ether is then removed by careful heating under reduced pressure.[3] The specific temperature and duration of this desolvation step dictate which polymorph (α, β, or γ) crystallizes from the solution.[6] For instance, controlled heating in the presence of excess LiAlH₄ can facilitate the formation of the stable α-phase.[6]
Caption: General experimental workflow for the synthesis of AlH₃.
Characterization Techniques
-
X-Ray Diffraction (XRD): XRD is the primary technique used to identify the crystal structure of the synthesized aluminum hydride and to distinguish between its various polymorphs.[7] Each polymorph exhibits a unique diffraction pattern.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior.[7][13] TGA measures the mass loss as a function of temperature, which corresponds to the release of hydrogen, while DSC measures the heat flow associated with polymorphic transitions and decomposition.[18]
-
Vibrational Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the Al-H bonds.[19][20] These techniques can help identify the synthesized phase and detect impurities. For example, α-AlH₃ shows characteristic Raman bands at 510 and 720 cm⁻¹.[20]
Safety and Handling
Aluminum hydride is a hazardous material that requires strict safety protocols for handling and storage.
-
Reactivity Hazards: AlH₃ is highly reactive and can ignite spontaneously in moist air.[6][17] It reacts explosively with water and other protic solvents to release flammable hydrogen gas.[1][17] It is a powerful reducing agent that can react violently with oxidizers.[17][21]
-
Handling: All handling should be performed in a chemical fume hood or glove box under an inert and dry atmosphere (e.g., argon or nitrogen).[22] Personal protective equipment (PPE), including safety glasses, a fire-retardant lab coat, and impervious gloves, is mandatory.[22][23] Sources of ignition, friction, and static sparks must be eliminated.[22]
-
Storage: AlH₃ must be stored in tightly sealed containers in a cool, dry, well-ventilated area, separate from incompatible materials like combustibles and oxidizers.[22][23] The storage area should be a designated water-free zone.
-
Fire & Spills: In case of fire, a Class D dry powder extinguisher (e.g., Met-L-X), dry sand, or soda ash should be used. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS , as they will react violently and intensify the fire.[17][22] For spills, control ignition sources, and cover the material with dry sand before carefully collecting it in a sealed container for disposal.[22]
Conclusion
Aluminum hydride is a compound with a rich and complex set of physical and chemical properties. Its existence in multiple polymorphic forms, with α-alane being the most stable, dictates its behavior and potential applications. Its high hydrogen density makes it a material of great interest for energy storage, while its potent and selective reducing capabilities are valuable in synthetic chemistry. However, its inherent instability and high reactivity necessitate rigorous and specialized protocols for its synthesis, handling, and storage. A thorough understanding of these properties is essential for any researcher or professional working with this versatile and energetic material.
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